Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride
CAS No.: 1187830-78-9
Cat. No.: VC2844671
Molecular Formula: C11H16ClN3O2
Molecular Weight: 257.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187830-78-9 |
|---|---|
| Molecular Formula | C11H16ClN3O2 |
| Molecular Weight | 257.72 g/mol |
| IUPAC Name | ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H |
| Standard InChI Key | BLTIZFCRGSQQEN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC=NC2=C1CNCC2.Cl |
| Canonical SMILES | CCOC(=O)CC1=NC=NC2=C1CNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride is a complex heterocyclic compound with specific structural characteristics. It is identified by the CAS number 1187830-78-9 and has a molecular formula of C₁₁H₁₆ClN₃O₂ . The molecular weight of this compound is 257.72 g/mol, making it a relatively medium-sized organic molecule . The compound represents a hydrochloride salt of an ethyl ester derivative containing a fused heterocyclic ring system.
Structural Features and Isomeric Considerations
The structure of this compound features a tetrahydropyridine ring fused to a pyrimidine ring, creating the pyrido[4,3-d]pyrimidine core scaffold. This bicyclic heterocyclic system is functionalized with an ethyl acetate group at the 4-position. An important structural consideration worth noting is the potential confusion with a related isomeric compound, Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS: 1187830-52-9) . The numerical designation in the brackets ([4,3-d] versus [3,4-d]) indicates different fusion patterns of the pyridine and pyrimidine rings, resulting in distinct chemical entities with potentially different biological properties.
The molecular structure can be represented using several chemical notations:
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IUPAC Name: ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate;hydrochloride
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Standard InChI: InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H
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Standard InChIKey: BLTIZFCRGSQQEN-UHFFFAOYSA-N
Chemical Structure Importance
The pyrido-pyrimidine scaffold present in this compound represents an important structural motif in medicinal chemistry. Pyrimidine derivatives are well-known for their roles in various biological processes and have been extensively explored as antimicrobial agents, anticancer drugs, and for other therapeutic applications. The fusion of the pyrimidine ring with a partially saturated pyridine ring (tetrahydropyridine) creates a unique three-dimensional framework that can potentially interact with various biological targets.
Physical and Chemical Properties
Chemical Stability
For stock solutions, it is recommended to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) . To enhance solubility when preparing solutions, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .
The following table summarizes the key physical and chemical properties of the compound:
Synthesis and Preparation
General Synthetic Strategy
A typical synthetic approach for similar compounds involves:
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Initial nucleophilic reaction between a suitable piperidone derivative and an appropriate halogenated compound
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Ring formation reactions to establish the fused heterocyclic system
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Functionalization at specific positions, including the attachment of the ethyl acetate moiety
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Salt formation through treatment with hydrochloride to obtain the final product
Stock Solution Preparation
For research applications, the following table provides guidance on preparing stock solutions of various concentrations:
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 3.8802 mL |
| 5 mM | 0.776 mL |
| 10 mM | 0.388 mL |
Table: Volume of solvent required to prepare stock solutions of different concentrations using various amounts of the compound .
Biological Activities and Applications
Kinase Inhibition Activity
A key potential application of compounds with similar structural scaffolds is kinase inhibition. Related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds have been investigated as inhibitors of mTOR, PI3, and HSMG-1 kinases . These kinases play crucial roles in cellular signaling pathways relevant to cancer, metabolism, and other diseases, suggesting potential anticancer applications for compounds of this structural class.
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